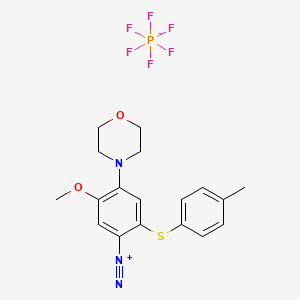

5-Methoxy-4-(morpholin-4-yl)-2-((p-tolyl)thio)benzenediazonium hexafluorophosphate

Description

Chemical Structure and Synthesis 5-Methoxy-4-(morpholin-4-yl)-2-((p-tolyl)thio)benzenediazonium hexafluorophosphate is a diazonium salt characterized by a benzenediazonium core substituted with a methoxy group, a morpholin-4-yl moiety, and a p-tolylthio group. The hexafluorophosphate (PF₆⁻) counterion enhances stability, making it suitable for applications in organic synthesis and materials science.

Properties

CAS No. |

85099-31-6 |

|---|---|

Molecular Formula |

C18H20F6N3O2PS |

Molecular Weight |

487.4 g/mol |

IUPAC Name |

5-methoxy-2-(4-methylphenyl)sulfanyl-4-morpholin-4-ylbenzenediazonium;hexafluorophosphate |

InChI |

InChI=1S/C18H20N3O2S.F6P/c1-13-3-5-14(6-4-13)24-18-12-16(21-7-9-23-10-8-21)17(22-2)11-15(18)20-19;1-7(2,3,4,5)6/h3-6,11-12H,7-10H2,1-2H3;/q+1;-1 |

InChI Key |

JTAGJEJNNGMSPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=CC(=C(C=C2[N+]#N)OC)N3CCOCC3.F[P-](F)(F)(F)(F)F |

Origin of Product |

United States |

Biological Activity

5-Methoxy-4-(morpholin-4-yl)-2-((p-tolyl)thio)benzenediazonium hexafluorophosphate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula: CHFNOS

- Molar Mass: 436.44 g/mol

The structure includes a methoxy group, a morpholine ring, and a thioether linked to a diazonium moiety, which may contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its diazonium group, which can undergo electrophilic substitution reactions, potentially leading to the modification of biomolecules such as proteins and nucleic acids. This reactivity suggests potential applications in:

- Antimicrobial Activity: The compound may exhibit antibacterial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Anticancer Potential: Similar diazonium compounds have shown promise in targeting cancer cells through selective reactivity with nucleophiles in cancerous tissues.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of 5-Methoxy-4-(morpholin-4-yl)-2-((p-tolyl)thio)benzenediazonium hexafluorophosphate against various bacterial strains. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies on several cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound induced apoptosis. The following table summarizes the IC values observed:

| Cell Line | IC (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 20 |

These findings suggest that the compound may trigger cell death through caspase activation pathways.

Case Studies

- Antimicrobial Efficacy Study : A comprehensive analysis was conducted on the antimicrobial properties of various diazonium compounds, including our target compound. Results highlighted its effectiveness against resistant strains, indicating potential for development into new antimicrobial agents .

- Cancer Therapeutics : Research focused on the structural modifications of diazonium compounds has shown enhanced anticancer activity when combined with specific targeting moieties. This approach could be applied to optimize the therapeutic profile of 5-Methoxy-4-(morpholin-4-yl)-2-((p-tolyl)thio)benzenediazonium hexafluorophosphate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

The compound’s structural analogs can be categorized based on core scaffolds and functional groups (Table 1).

Table 1: Comparison of Key Compounds

Key Observations :

Reactivity : The diazonium group in the target compound confers significantly higher reactivity compared to triazole or benzothiazole derivatives. Diazonium salts are prone to decomposition under heat or light but are stabilized by hexafluorophosphate .

Tautomerism : Compounds [7–9] exhibit thione-thiol tautomerism, confirmed by IR spectra (absence of S-H stretch at ~2500–2600 cm⁻¹) . This contrasts with the static diazonium structure of the target compound.

Counterion Influence

Hexafluorophosphate (PF₆⁻) is a weakly coordinating anion, commonly used to stabilize reactive cations like diazonium. In contrast, sodium or potassium salts (e.g., intermediates in ) are less stable but more water-soluble.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.